molecular formula C18H12ClN3O6 B4007006 1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4007006
M. Wt: 401.8 g/mol
InChI Key: OLTCKKLHEMLIBQ-SDQBBNPISA-N
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Description

1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C18H12ClN3O6 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0414628 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives have been synthesized and structurally characterized, demonstrating their potential in various chemical and biological research applications. The novel nitro and 2-hydroxyphenyl functionalized pyrimidinone at C5 and C6, respectively, has been synthesized and characterized by spectroscopic techniques and X-ray diffraction studies, highlighting its unique structural features suitable for further exploration in material science and pharmaceutical research (Savant et al., 2015).

Material Science Applications

In material science, the research on organosoluble, thermally stable, and hydrophobic polyimides derived from related compounds demonstrates their utility in developing high-performance materials. These polyimides exhibit excellent solubility in common organic solvents, high thermal stability, and significant hydrophobicity, making them ideal candidates for advanced coatings, films, and composite materials (Huang et al., 2017).

Antimicrobial Activity

The synthesis of various derivatives of this compound has been explored for their potential antimicrobial activity. Studies have shown that some of these derivatives exhibit significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Anupama et al., 2011).

Antitumor Activity

Research into the antitumor activities of pyrimidine derivatives, including those structurally related to this compound, has yielded promising results. These studies have contributed to understanding the mechanistic pathways underlying their potential antitumor effects, offering a foundation for future anticancer drug development (Grigoryan et al., 2000).

Properties

IUPAC Name

(5Z)-1-(3-chloro-4-methylphenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O6/c1-9-2-4-11(8-13(9)19)21-17(25)12(16(24)20-18(21)26)6-10-3-5-15(23)14(7-10)22(27)28/h2-8,23H,1H3,(H,20,24,26)/b12-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTCKKLHEMLIBQ-SDQBBNPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.